molecular formula C18H15IN2OS B5828790 N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide

N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide

Cat. No.: B5828790
M. Wt: 434.3 g/mol
InChI Key: BZPCMYCTYQYHII-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide is an organic compound that features a quinoline ring and an iodo-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide typically involves the following steps:

    Acetamide Formation: The acetamide group can be introduced by reacting the iodinated phenyl compound with acetic anhydride or acetyl chloride in the presence of a base.

    Quinoline Attachment: The quinoline moiety can be attached via a nucleophilic substitution reaction, where the quinoline derivative reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized side chains.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted phenyl-quinoline derivatives.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the iodo-substituted phenyl group can enhance binding affinity to specific proteins. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodine substitution but lacks the quinoline moiety.

    N-(4-iodo-2-methylphenyl)acetamide: Similar structure but without the quinoline ring.

    2-Quinolin-8-ylsulfanylacetamide: Contains the quinoline and sulfanylacetamide groups but lacks the iodine substitution.

Uniqueness

N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide is unique due to the combination of the quinoline ring and the iodo-substituted phenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2OS/c1-12-10-14(19)7-8-15(12)21-17(22)11-23-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPCMYCTYQYHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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